molecular formula C8H12N4 B12947505 (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine

Cat. No.: B12947505
M. Wt: 164.21 g/mol
InChI Key: JHXYAXSRWKFHEG-SSDOTTSWSA-N
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Description

®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a chiral compound with a pyrimidine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with chiral pyrrolidine intermediates. One common method includes the reduction of pyrimidine-substituted nitro compounds to amines under catalytic hydrogenation conditions. The reaction conditions often involve the use of palladium or platinum catalysts in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    Pyrimidinyl-substituted pyrrolidines: Compounds with similar structures but different substituents on the pyrimidine or pyrrolidine rings.

Uniqueness

®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both pyrimidine and pyrrolidine rings. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2/t7-/m1/s1

InChI Key

JHXYAXSRWKFHEG-SSDOTTSWSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=NC=CC=N2

Canonical SMILES

C1CN(CC1N)C2=NC=CC=N2

Origin of Product

United States

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